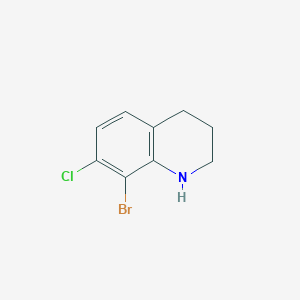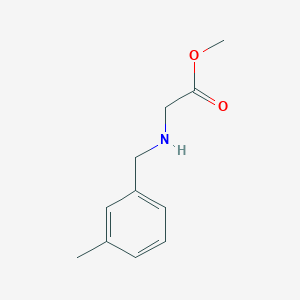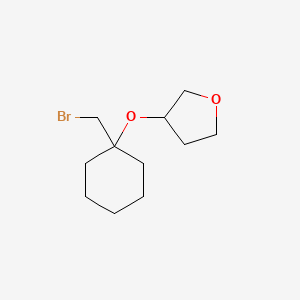
8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of bromine and chlorine atoms at the 8th and 7th positions, respectively, on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline typically involves the bromination and chlorination of tetrahydroquinoline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
科学的研究の応用
8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
類似化合物との比較
- 7-Bromo-1,2,3,4-tetrahydroquinoline
- 8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline
- 8-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
Comparison: 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the bromine and chlorine atoms, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for targeted research and development.
特性
分子式 |
C9H9BrClN |
|---|---|
分子量 |
246.53 g/mol |
IUPAC名 |
8-bromo-7-chloro-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H9BrClN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h3-4,12H,1-2,5H2 |
InChIキー |
YYGUMRFBBWACID-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=C(C=C2)Cl)Br)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride](/img/structure/B13548809.png)





![2-[2-(Butan-2-yl)-1h-imidazol-4-yl]ethan-1-amine](/img/structure/B13548849.png)



![4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole](/img/structure/B13548879.png)

![2-Bromo-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13548898.png)

